molecular formula C20H16Cl2N2O4 B5109999 N-{4-[(3,5-dichloro-2-methoxybenzoyl)amino]-2-methylphenyl}-2-furamide

N-{4-[(3,5-dichloro-2-methoxybenzoyl)amino]-2-methylphenyl}-2-furamide

Cat. No. B5109999
M. Wt: 419.3 g/mol
InChI Key: NQDRKTIXVDSVAV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-{4-[(3,5-dichloro-2-methoxybenzoyl)amino]-2-methylphenyl}-2-furamide is a chemical compound that has been the subject of scientific research due to its potential for use in various applications. This compound is also known as TAK-659 and has been found to have promising results in the treatment of certain diseases.

Mechanism of Action

The mechanism of action of N-{4-[(3,5-dichloro-2-methoxybenzoyl)amino]-2-methylphenyl}-2-furamide involves the inhibition of several enzymes and pathways that are involved in the development and progression of various diseases. The compound has been found to inhibit the activity of Bruton's tyrosine kinase (BTK), which is involved in the development of B-cell malignancies. N-{4-[(3,5-dichloro-2-methoxybenzoyl)amino]-2-methylphenyl}-2-furamide has also been found to inhibit the activity of interleukin-2-inducible T-cell kinase (ITK), which is involved in the development of T-cell malignancies.
Biochemical and Physiological Effects:
N-{4-[(3,5-dichloro-2-methoxybenzoyl)amino]-2-methylphenyl}-2-furamide has been found to have several biochemical and physiological effects. The compound has been found to inhibit the proliferation and survival of cancer cells, as well as the production of pro-inflammatory cytokines. N-{4-[(3,5-dichloro-2-methoxybenzoyl)amino]-2-methylphenyl}-2-furamide has also been found to modulate immune responses and reduce the activation of immune cells.

Advantages and Limitations for Lab Experiments

One advantage of using N-{4-[(3,5-dichloro-2-methoxybenzoyl)amino]-2-methylphenyl}-2-furamide in lab experiments is its ability to inhibit specific enzymes and pathways that are involved in the development and progression of various diseases. This allows researchers to study the effects of inhibiting these enzymes and pathways on disease development and progression. However, one limitation of using N-{4-[(3,5-dichloro-2-methoxybenzoyl)amino]-2-methylphenyl}-2-furamide in lab experiments is its potential toxicity and side effects, which may limit its use in certain experiments.

Future Directions

There are several future directions for research on N-{4-[(3,5-dichloro-2-methoxybenzoyl)amino]-2-methylphenyl}-2-furamide. One direction is to study the compound's potential for use in the treatment of other diseases, such as viral infections and neurodegenerative diseases. Another direction is to study the compound's potential for use in combination with other therapies, such as chemotherapy and immunotherapy. Additionally, further research is needed to determine the optimal dosage and administration of N-{4-[(3,5-dichloro-2-methoxybenzoyl)amino]-2-methylphenyl}-2-furamide for different diseases and patient populations.

Synthesis Methods

The synthesis of N-{4-[(3,5-dichloro-2-methoxybenzoyl)amino]-2-methylphenyl}-2-furamide involves several steps. The first step is the reaction of 3,5-dichloro-2-methoxybenzoic acid with thionyl chloride to form 3,5-dichloro-2-methoxybenzoyl chloride. The second step is the reaction of 3,5-dichloro-2-methoxybenzoyl chloride with 2-amino-4-methylphenol to form 4-[(3,5-dichloro-2-methoxybenzoyl)amino]-2-methylphenol. The third step is the reaction of 4-[(3,5-dichloro-2-methoxybenzoyl)amino]-2-methylphenol with furan-2-carboxylic acid to form N-{4-[(3,5-dichloro-2-methoxybenzoyl)amino]-2-methylphenyl}-2-furamide.

Scientific Research Applications

N-{4-[(3,5-dichloro-2-methoxybenzoyl)amino]-2-methylphenyl}-2-furamide has been found to have potential for use in the treatment of various diseases, including cancer, autoimmune diseases, and inflammatory diseases. Scientific research has focused on the compound's ability to inhibit certain enzymes and pathways that are involved in the development and progression of these diseases.

properties

IUPAC Name

N-[4-[(3,5-dichloro-2-methoxybenzoyl)amino]-2-methylphenyl]furan-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H16Cl2N2O4/c1-11-8-13(5-6-16(11)24-20(26)17-4-3-7-28-17)23-19(25)14-9-12(21)10-15(22)18(14)27-2/h3-10H,1-2H3,(H,23,25)(H,24,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NQDRKTIXVDSVAV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)NC(=O)C2=C(C(=CC(=C2)Cl)Cl)OC)NC(=O)C3=CC=CO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H16Cl2N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

419.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(4-{[(3,5-dichloro-2-methoxyphenyl)carbonyl]amino}-2-methylphenyl)furan-2-carboxamide

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